Glutathione

Description

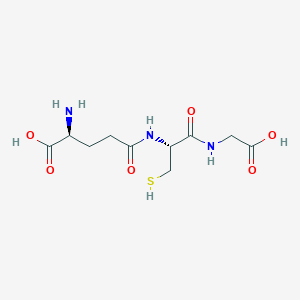

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023101 | |

| Record name | Glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glutathione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

292.5 mg/mL | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-18-8 | |

| Record name | Glutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutathione [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glutathione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, L-.gamma.-glutamyl-L-cysteinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAN16C9B8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 °C | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Chronicle: The Discovery and Elucidation of Glutathione in Yeast

For Immediate Release

This technical guide provides a comprehensive historical account of the discovery of glutathione (GSH), with a specific focus on its initial identification and characterization in yeast (Saccharomyces cerevisiae). Tailored for researchers, scientists, and professionals in drug development, this document details the pivotal experiments, presents key quantitative data, and illustrates the biochemical pathways and historical timelines through precise visualizations.

Introduction: The Unveiling of a "Sulfur-Loving" Molecule

The story of this compound begins not with a clear discovery, but with the observation of a unique biochemical activity in yeast. In 1888, the French researcher J. de Rey-Pailhade was studying yeast metabolism when he identified a substance capable of reducing elemental sulfur to hydrogen sulfide at room temperature.[1][2] Intrigued by this affinity for sulfur, he named the compound "philothion," derived from the Greek words philos (love) and theion (sulfur).[1][3][4] This discovery marked the first recognition of a non-protein thiol compound that played a significant role in cellular redox reactions, a property prophetically anticipated in de Rey-Pailhade's original papers.

This timeline of discovery laid the foundation for understanding this compound's central role as a major cellular antioxidant and redox buffer in yeast and virtually all other forms of life.

Quantitative Analysis of this compound in Yeast

Early research provided the first quantitative estimates of this compound in yeast, which have been refined over the century with advanced analytical techniques. Hopkins, in his 1929 work, noted a significant concentration of 0.1% or greater by weight in yeast. Modern studies confirm that this compound is present in high concentrations, establishing its role as the most abundant non-protein thiol.

| Parameter | Reported Value | Yeast Strain/Condition | Reference |

| Historical Concentration | ≥ 0.1 wt% | Saccharomyces cerevisiae (Brewer's Yeast) | Hopkins, 1929 |

| Modern Intracellular Conc. | Up to 10 mM | Saccharomyces cerevisiae | Penninckx, 2002 |

| Cellular Dry Weight | Up to 1% | Wild strains of S. cerevisiae | De Vero et al. |

| Subcellular Distribution | Highest in Mitochondria | Saccharomyces cerevisiae | Zechmann et al., 2011 |

| Engineered Strain Yield | 6.1 - 15.8 mg/g-DCW | Mutant S. cerevisiae Sa-59 | Kang et al. |

| Engineered Strain (Fed-batch) | 216.50 mg/L | Engineered S. cerevisiae W303-1b/FGP | Gong et al., 2015 |

| Reduced vs. Oxidized Form | > 90% in reduced form (GSH) | Healthy yeast cells | Li et al. |

Table 1: Summary of quantitative data for this compound in yeast from historical and modern studies. (DCW: Dry Cell Weight).

Key Experimental Protocols

The characterization of this compound was dependent on the development of novel biochemical methods. Below are detailed protocols for two key historical experiments, alongside a modern standard for quantification.

Protocol 1: De Rey-Pailhade's "Philothion" Activity Assay (c. 1888)

This qualitative protocol describes the foundational experiment demonstrating the sulfur-reducing property of yeast extracts.

-

Preparation of Yeast Extract:

-

A fresh culture of brewer's yeast (Saccharomyces cerevisiae) is washed and pressed to remove excess water.

-

The yeast paste is ground with sand or subjected to mechanical disruption to lyse the cells.

-

The resulting slurry is mixed with water and centrifuged to obtain a cell-free extract.

-

-

Reduction Assay:

-

A small amount of finely powdered elemental sulfur is added to the yeast extract in a test tube.

-

The mixture is incubated at room temperature.

-

-

Detection:

-

The production of hydrogen sulfide (H₂S) is detected by its characteristic rotten egg smell or by placing a lead acetate paper strip at the mouth of the tube. A darkening of the paper (formation of lead sulfide) indicates the presence of H₂S.

-

This reaction demonstrated the presence of a heat-labile, water-soluble substance in yeast capable of reducing sulfur.

-

Protocol 2: Hopkins' this compound Isolation and Purification (c. 1921-1929)

This protocol is a generalized representation of the methods used by Hopkins to isolate this compound from yeast.

-

Initial Extraction:

-

Large quantities of brewer's yeast are boiled in water to denature enzymes and extract soluble components.

-

The suspension is filtered to remove cell debris, yielding a clear extract.

-

-

Precipitation of Impurities:

-

The extract is treated with lead acetate to precipitate proteins and other impurities. The solution is filtered.

-

Mercuric sulfate is then added to the filtrate. This compound forms an insoluble mercury salt, which precipitates out of the solution.

-

-

Isolation of this compound:

-

The mercury-glutathione precipitate is collected by filtration.

-

The precipitate is suspended in water, and hydrogen sulfide (H₂S) gas is bubbled through the suspension. This decomposes the mercury salt, precipitating mercury as mercuric sulfide and releasing free this compound into the solution.

-

-

Final Purification:

-

The solution is filtered to remove the mercuric sulfide.

-

The resulting filtrate, containing crude this compound, is further purified by fractional crystallization, often using ethanol to precipitate the final product.

-

The purity of the crystalline product was assessed by measuring its sulfur content and other chemical properties.

-

Protocol 3: Modern Quantification via DTNB-GSSG Reductase Recycling Assay

This enzymatic recycling assay (Tietze assay) is a standard modern method for quantifying total this compound (GSH + GSSG).

-

Sample Preparation:

-

Yeast cells are harvested and lysed in an assay buffer (e.g., phosphate buffer with EDTA).

-

The lysate is deproteinized, typically by adding 5-sulfosalicylic acid (SSA) followed by centrifugation. The supernatant is collected for analysis.

-

-

Assay Reaction:

-

In a microplate well, the sample supernatant is mixed with the reaction cocktail containing:

-

Phosphate-EDTA buffer.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), or Ellman's reagent).

-

NADPH.

-

This compound Reductase (GR).

-

-

-

Principle of Measurement:

-

GSH in the sample reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound, and the mixed disulfide GSSG-TNB.

-

GSSG (both originally in the sample and formed from the reaction) is reduced back to GSH by this compound reductase, using NADPH as a cofactor.

-

This newly formed GSH reacts with more DTNB, creating a cycle that results in the continuous production of TNB.

-

-

Quantification:

-

The rate of TNB formation is measured by monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.

-

The rate is directly proportional to the concentration of total this compound in the sample. The concentration is determined by comparing the sample's reaction rate to a standard curve prepared with known concentrations of GSH.

-

Biochemical Pathways in Yeast

Subsequent research following the structural elucidation of this compound focused on its metabolism. In Saccharomyces cerevisiae, this compound is synthesized in the cytoplasm in two ATP-dependent steps, governed by two key enzymes encoded by the GSH1 and GSH2 genes.

The primary function of this compound as a redox buffer is maintained by the this compound redox cycle. This cycle allows GSH to neutralize reactive oxygen species (ROS) and be regenerated in its reduced, active form.

Conclusion

From the initial observation of "philothion" in yeast to the detailed mapping of its synthesis and redox cycling, the history of this compound is a testament to over a century of biochemical inquiry. Yeast has served as an indispensable model organism throughout this journey, providing the initial source for discovery and continuing to be a critical system for studying this compound's roles in oxidative stress, detoxification, and cellular homeostasis. The foundational work detailed herein continues to inform modern research in fields ranging from metabolic engineering and biotechnology to the development of therapeutics targeting redox-sensitive pathways.

References

A Technical Guide to the Biosynthesis of Glutathione from Amino Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (γ-L-Glutamyl-L-Cysteinyl-Glycine, GSH) is the most abundant non-protein thiol in mammalian cells, playing a central role in antioxidant defense, detoxification of xenobiotics, and the maintenance of cellular redox homeostasis.[1][2] Its synthesis from the precursor amino acids L-glutamate, L-cysteine, and glycine is a critical, tightly regulated intracellular process.[3][4] This technical guide provides an in-depth examination of the core biosynthetic pathway of this compound, detailing the enzymatic reactions, kinetics, and regulatory mechanisms. Furthermore, it includes comprehensive experimental protocols for the quantification of this compound and the assessment of key enzyme activities, alongside graphical representations of the biochemical pathways and experimental workflows to support research and development in this field.

The Core Biosynthesis Pathway

The de novo synthesis of this compound occurs in the cytosol of all mammalian cells and involves two sequential, ATP-dependent enzymatic reactions.[3]

Step 1: Formation of γ-Glutamylcysteine

The first and rate-limiting step is the formation of the dipeptide γ-glutamylcysteine from L-glutamate and L-cysteine. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL) (EC 6.3.2.2), formerly known as γ-glutamylcysteine synthetase. The reaction involves the ATP-dependent creation of a unique gamma peptide bond between the γ-carboxyl group of glutamate and the α-amino group of cysteine.

-

Enzyme: Glutamate-Cysteine Ligase (GCL)

-

Substrates: L-glutamate, L-cysteine, ATP

-

Products: γ-Glutamylcysteine, ADP, Pi

Mammalian GCL is a heterodimeric enzyme composed of a catalytic (heavy) subunit, GCLC (~73 kDa), and a modifier (light) subunit, GCLM (~31 kDa). The GCLC subunit contains all the catalytic activity, while the GCLM subunit, which is not enzymatically active on its own, enhances the catalytic efficiency of GCLC by lowering its Kₘ for glutamate and increasing its Kᵢ for GSH, thereby making the enzyme more efficient and less susceptible to feedback inhibition.

Step 2: Addition of Glycine

The second step involves the addition of glycine to the C-terminus of γ-glutamylcysteine to form the final tripeptide, this compound. This condensation reaction is catalyzed by This compound Synthetase (GS) (EC 6.3.2.3).

-

Enzyme: this compound Synthetase (GS)

-

Substrates: γ-Glutamylcysteine, Glycine, ATP

-

Products: this compound (GSH), ADP, Pi

The reaction mechanism involves the phosphorylation of the carboxylate group on γ-glutamylcysteine by ATP, forming an acyl phosphate intermediate. Subsequently, a nucleophilic attack by the amino group of glycine displaces the phosphate group, forming the final this compound molecule. Unlike GCL, GS is not subject to feedback inhibition by GSH.

Regulation of this compound Biosynthesis

The synthesis of GSH is a tightly regulated process, primarily controlled by the activity of GCL, the availability of its substrate L-cysteine, and feedback inhibition by the end-product, GSH.

-

Substrate Availability: Under normal physiological conditions, the intracellular concentration of cysteine is close to the Kₘ value of GCL for this substrate, making cysteine availability a major determinant of the rate of GSH synthesis. In contrast, glutamate is typically present at concentrations well above the Kₘ of GCL.

-

Feedback Inhibition: GSH can competitively inhibit GCL in a non-allosteric manner by competing with glutamate at its binding site on the GCLC subunit. This feedback mechanism prevents the over-accumulation of GSH.

-

Transcriptional Regulation: The expression of both GCL subunits (GCLC and GCLM) and GS can be coordinately upregulated in response to cellular stressors like oxidative stress. This induction is primarily mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which binds to the Antioxidant Response Element (ARE) in the promoter regions of these genes.

Quantitative Data: Enzyme Kinetics

The following tables summarize key kinetic parameters for the enzymes involved in this compound biosynthesis. These values can vary depending on the species and experimental conditions.

Table 1: Kinetic Parameters of Glutamate-Cysteine Ligase (GCL)

| Parameter | Substrate/Inhibitor | Value | Species | Reference |

|---|---|---|---|---|

| Kₘ | L-Glutamate | 1.8 - 9.1 mM | Rat, Arabidopsis | |

| Kₘ | L-Cysteine | 0.1 - 2.7 mM | Rat, Arabidopsis |

| Kᵢ | GSH (this compound) | ~1.0 - 2.3 mM | Rat, Arabidopsis | |

Table 2: Kinetic Parameters of this compound Synthetase (GS)

| Parameter | Substrate | Value | Species | Reference |

|---|---|---|---|---|

| Kₘ | ATP | 37 µM | Rat | |

| Kₘ | Glycine | 913 µM | Rat |

| Kₘ | γ-Glutamylcysteine | Exhibits negative cooperativity | Rat | |

Experimental Protocols

Accurate measurement of this compound levels and the activity of its biosynthetic enzymes is crucial for research. The following sections detail common methodologies.

Measurement of Total and Oxidized this compound (GSH/GSSG)

A widely used method is the DTNB-based enzymatic recycling assay, which can be adapted for a 96-well plate format.

Principle: Reduced this compound (GSH) reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and oxidized this compound (GSSG). The GSSG is then reduced back to GSH by this compound reductase (GR) at the expense of NADPH. This recycling reaction leads to a continuous production of TNB, and the rate of its formation, measured spectrophotometrically at ~412 nm, is directly proportional to the total this compound concentration in the sample. To measure GSSG specifically, GSH is first masked (derivatized) with a reagent like 1-methyl-4-vinyl-pyridinium (M4VP) or 2-vinylpyridine (2VP) before the assay.

Protocol Outline:

-

Sample Preparation:

-

Homogenize cells or tissues in an ice-cold buffer.

-

Deproteinize the sample by adding an equal volume of an acid, such as 5-10% sulfosalicylic acid (SSA) or metaphosphoric acid.

-

Centrifuge at high speed (e.g., 8,000-10,000 x g) for 10-15 minutes at 4°C.

-

Collect the acid-soluble supernatant for analysis. This supernatant contains both GSH and GSSG.

-

-

GSSG Measurement (Optional, perform first if needed):

-

Take an aliquot of the supernatant and add a thiol-masking agent (e.g., M4VP).

-

Incubate for a short period (e.g., 2 minutes with M4VP) to ensure complete derivatization of GSH.

-

-

Assay Procedure (96-well plate):

-

Prepare a reaction mixture containing phosphate buffer, EDTA, NADPH, and this compound reductase.

-

Add standards (known concentrations of GSH or GSSG) and samples (supernatants from step 1 for total GSH, or from step 2 for GSSG) to the wells of a microplate.

-

Initiate the reaction by adding DTNB solution to all wells.

-

Immediately measure the change in absorbance at 405-415 nm over time (kinetic reading) using a microplate reader.

-

-

Calculation:

-

Generate a standard curve by plotting the rate of absorbance change (ΔOD/min) versus the concentration of the this compound standards.

-

Determine the concentration of total this compound and GSSG in the samples from the standard curve.

-

Calculate the concentration of reduced this compound (GSH) by subtracting the GSSG concentration (multiplied by 2, as one mole of GSSG equals two moles of GSH) from the total this compound concentration.

-

Glutamate-Cysteine Ligase (GCL) Activity Assay

GCL activity can be determined by measuring the rate of γ-glutamylcysteine formation. A fluorescence-based assay offers high sensitivity.

Principle: The assay measures the GCL-catalyzed formation of γ-glutamylcysteine in the presence of substrates (glutamate, cysteine) and ATP. The reaction is stopped, and the product, γ-glutamylcysteine, is derivatized with a fluorescent probe. The resulting fluorescence is proportional to the GCL activity.

Protocol Outline:

-

Lysate Preparation: Prepare a cytosolic extract from cells or tissues in a suitable lysis buffer and determine the protein concentration.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, L-glutamate, and L-cysteine.

-

Enzymatic Reaction:

-

Add the cell lysate to the pre-warmed reaction mixture to start the reaction.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding an acid (e.g., SSA).

-

-

Derivatization and Detection:

-

Add a fluorescent labeling agent that reacts with the amino group of the newly formed dipeptide.

-

After incubation, measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths.

-

-

Calculation: Quantify activity by comparing the fluorescence of the sample to a standard curve generated with known concentrations of γ-glutamylcysteine. Express activity as nmol of product formed per minute per mg of protein.

This compound Synthetase (GS) Activity Assay

GS activity is measured by the rate of GSH formation from γ-glutamylcysteine and glycine.

Principle: The assay quantifies the ATP-dependent synthesis of GSH. The product, GSH, can be measured using the DTNB recycling assay described in section 4.1, after stopping the GS reaction. Alternatively, a coupled enzyme assay can be used where the ADP produced is measured.

Protocol Outline:

-

Lysate Preparation: Prepare a cytosolic extract as described for the GCL assay.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, γ-glutamylcysteine, and glycine.

-

Enzymatic Reaction:

-

Initiate the reaction by adding the cell lysate.

-

Incubate at 37°C for a specific time.

-

Stop the reaction (e.g., by adding acid).

-

-

GSH Detection:

-

Take an aliquot of the stopped reaction mixture.

-

Quantify the amount of GSH produced using the DTNB recycling assay (as detailed in section 4.1).

-

-

Calculation: Calculate the specific activity based on the amount of GSH produced over time, normalized to the protein concentration of the lysate.

Conclusion

The biosynthesis of this compound is a fundamental cellular process, critical for mitigating oxidative stress and maintaining cellular health. The pathway's two key enzymes, GCL and GS, represent important targets for therapeutic intervention in a wide range of diseases associated with oxidative damage and dysregulated GSH levels, from neurodegenerative disorders to cancer. A thorough understanding of the reaction mechanisms, kinetics, and regulatory networks, combined with robust experimental methodologies for their study, is essential for researchers and drug development professionals seeking to modulate this vital antioxidant system.

References

Beyond the Antioxidant: A Technical Guide to the Multifaceted Cellular Functions of Glutathione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is ubiquitously recognized as the cell's primary non-enzymatic antioxidant. While its role in quenching reactive oxygen species (ROS) is well-established, a growing body of evidence reveals a far more intricate and nuanced involvement of this compound in a multitude of cellular processes. This technical guide delves into the critical functions of this compound that extend beyond its antioxidant capacity, providing an in-depth exploration of its roles in xenobiotic detoxification, S-glutathionylation-mediated cell signaling, regulation of cell proliferation and apoptosis, and modulation of the immune response. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key pathways to facilitate a deeper understanding of this compound's multifaceted nature and its potential as a therapeutic target.

Xenobiotic Detoxification: The Role of this compound S-Transferases

A primary function of this compound beyond direct radical scavenging is its central role in the detoxification of a wide array of endogenous and exogenous electrophilic compounds. This process is primarily mediated by a superfamily of enzymes known as this compound S-Transferases (GSTs).

GSTs catalyze the conjugation of the thiol group of this compound to electrophilic centers on xenobiotic substrates, thereby increasing their water solubility and facilitating their excretion from the cell. This enzymatic detoxification is a critical defense mechanism against a variety of toxins, carcinogens, and drugs. The diverse family of human GSTs exhibits broad and often overlapping substrate specificities.

Data Presentation: Kinetic Parameters of Human this compound S-Transferases

The following table summarizes the kinetic parameters of several key human GST isozymes with various xenobiotic substrates, highlighting their diverse detoxification capabilities.

| GST Isozyme | Substrate | Km (GSH, µM) | Km (Xenobiotic, µM) | kcat (s-1) | kcat/Km (Xenobiotic) (M-1s-1) | Reference |

| hGSTA1-1 | 1-Chloro-2,4-dinitrobenzene (CDNB) | 100 | 900 | 95 | 1.1 x 105 | [1] |

| hGSTA1-1 | Ethacrynic acid | 200 | 5 | 0.3 | 6.0 x 104 | [1] |

| hGSTM1-1 | 1,2-Epoxy-3-(p-nitrophenoxy)propane | 200 | 500 | 5.5 | 1.1 x 104 | [1] |

| hGSTM1-1 | Styrene 7,8-oxide | 200 | 2000 | 0.2 | 1.0 x 102 | [1] |

| hGSTP1-1 | 1-Chloro-2,4-dinitrobenzene (CDNB) | 100 | 1000 | 25 | 2.5 x 104 | [1] |

| hGSTP1-1 | Acrolein | 200 | 2000 | 1.5 | 7.5 x 102 |

Experimental Protocols: this compound S-Transferase Activity Assay

Principle: The most common method for assaying total GST activity utilizes the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of GSH to CDNB, catalyzed by GST, results in the formation of a thioether product that can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent microplates or quartz cuvettes

-

Phosphate buffer (100 mM, pH 6.5)

-

Reduced this compound (GSH) solution (100 mM in water)

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

-

Cell or tissue lysate

Procedure:

-

Prepare the Reaction Mixture: For each reaction, prepare a master mix containing:

-

880 µL of 100 mM phosphate buffer, pH 6.5

-

10 µL of 100 mM GSH solution (final concentration 1 mM)

-

10 µL of 100 mM CDNB solution (final concentration 1 mM)

-

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

Assay:

-

To a cuvette or well, add 900 µL of the reaction mixture.

-

Add 100 µL of the cell or tissue lysate.

-

Immediately mix and start monitoring the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

-

-

Calculation: The rate of change in absorbance per minute (ΔA340/min) is used to calculate the GST activity. One unit of GST activity is defined as the amount of enzyme that catalyzes the conjugation of 1 µmole of CDNB with GSH per minute. The molar extinction coefficient for the CDNB-GSH conjugate at 340 nm is 9.6 mM-1cm-1.

Formula: Activity (µmol/min/mg) = (ΔA340/min) / (9.6 * mg of protein in the reaction)

S-Glutathionylation: A Reversible Post-Translational Modification in Cell Signaling

Beyond its role as a cosubstrate in detoxification, this compound can be covalently attached to cysteine residues on proteins in a process called S-glutathionylation. This reversible post-translational modification serves as a critical regulatory mechanism in a variety of signaling pathways, acting as a molecular switch that can alter protein function, localization, and interaction with other proteins. S-glutathionylation is emerging as a key event in the cellular response to oxidative and nitrosative stress, modulating pathways involved in inflammation, cell growth, and apoptosis.

Key Signaling Pathways Regulated by S-Glutathionylation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and immunity. The activity of the IκB kinase (IKK) complex, particularly the IKKβ subunit, is crucial for NF-κB activation. S-glutathionylation of specific cysteine residues on IKKβ can inhibit its kinase activity, thereby suppressing the NF-κB signaling cascade. This provides a mechanism for redox-dependent control of inflammatory responses.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK cascade, are central to the regulation of cell proliferation, differentiation, and survival. Key kinases in these pathways, such as MEK1 (MAPK/ERK kinase 1) and ASK1 (Apoptosis Signal-regulating Kinase 1), are targets for S-glutathionylation. For instance, glutathionylation of a specific cysteine residue in the ATP-binding loop of MEKK1 has been shown to inhibit its kinase activity, thereby modulating downstream signaling.

Experimental Protocols: Detection and Identification of S-Glutathionylated Proteins

Principle: This method allows for the specific enrichment of proteins containing S-glutathionylated cysteines from complex biological samples, facilitating their identification and quantification by mass spectrometry. The protocol involves blocking of free thiols, selective reduction of the this compound-protein disulfide bond, and capture of the newly exposed thiols on a resin.

Materials:

-

N-ethylmaleimide (NEM)

-

Glutaredoxin (Grx)

-

This compound Reductase (GR)

-

NADPH

-

Reduced this compound (GSH)

-

Thiopropyl Sepharose 6B resin

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Cell Lysis and Protein Preparation:

-

Lyse cells in a buffer containing NEM to block all free cysteine residues.

-

Precipitate proteins to remove excess NEM and resuspend in a denaturing buffer (e.g., 8 M urea).

-

-

Selective Reduction of S-Glutathionylated Cysteines:

-

Incubate the protein lysate with a cocktail containing Grx, GR, NADPH, and GSH to specifically reduce the S-glutathionylated cysteines, exposing free thiol groups.

-

-

Resin-Assisted Capture:

-

Incubate the reduced protein sample with activated Thiopropyl Sepharose 6B resin. The newly exposed thiols will form a disulfide bond with the resin, immobilizing the formerly glutathionylated proteins.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

-

On-Resin Digestion and Elution:

-

Resuspend the resin in a digestion buffer and add trypsin to digest the captured proteins into peptides.

-

Elute the peptides containing the modified cysteines by reducing the disulfide bond with DTT.

-

-

LC-MS/MS Analysis:

-

Analyze the eluted peptides by LC-MS/MS to identify the proteins and map the specific sites of S-glutathionylation.

-

Regulation of Cell Proliferation and Apoptosis

The intracellular redox environment, largely dictated by the ratio of reduced to oxidized this compound (GSH/GSSG), plays a pivotal role in determining cell fate. Fluctuations in this ratio can influence the decision between cell proliferation, differentiation, and programmed cell death (apoptosis).

This compound and Cell Proliferation

A more reduced intracellular environment, characterized by a high GSH/GSSG ratio, is generally associated with cell proliferation. This compound is required for DNA synthesis and the progression of the cell cycle. Depletion of intracellular GSH can lead to cell cycle arrest.

Data Presentation: this compound and Lymphocyte Proliferation

The proliferative response of lymphocytes to mitogenic stimulation is highly dependent on intracellular this compound levels.

| Cell Type | Treatment | Intracellular GSH (nmol/107 cells) | Proliferation (3H-Thymidine incorporation, cpm) | Reference |

| Mouse Splenic Lymphocytes | Control (Con A stimulated) | 2.5 ± 0.3 | 85,000 ± 7,000 | |

| Mouse Splenic Lymphocytes | BSO (2 mM, Con A stimulated) | 0.4 ± 0.1 | 12,000 ± 2,000 | |

| Mouse Splenic Lymphocytes | BSO (2 mM) + Exogenous GSH (1 mM) | 1.8 ± 0.2 | 78,000 ± 6,000 |

BSO (Buthionine sulfoximine) is an inhibitor of this compound synthesis.

This compound and Apoptosis

Conversely, a shift towards a more oxidizing environment, indicated by a decrease in the GSH/GSSG ratio, is a common feature of apoptosis. Depletion of intracellular this compound is an early event in the apoptotic cascade, preceding key events such as caspase activation and DNA fragmentation. This depletion can occur through both increased consumption and active efflux from the cell.

Data Presentation: GSH/GSSG Ratio and Apoptosis in Jurkat Cells

The human T-lymphocyte cell line, Jurkat, is a widely used model for studying apoptosis. Changes in the intracellular this compound redox state are closely linked to the induction of apoptosis in these cells.

| Treatment | GSH/GSSG Ratio | % Apoptotic Cells | Reference |

| Control (untreated) | ~100:1 | < 5% | |

| Nitric Oxide Donor (24h) | Decreased | Increased | |

| BSO (GSH synthesis inhibitor) | Decreased | Sensitized to apoptosis | |

| N-acetylcysteine (GSH precursor) | Increased | Protected from apoptosis |

Experimental Protocols: Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay based on the cleavage of a specific peptide substrate conjugated to a chromophore, p-nitroaniline (pNA).

Materials:

-

Microplate reader capable of reading at 405 nm

-

Cell lysis buffer

-

Reaction buffer

-

DTT

-

Caspase-3 substrate (DEVD-pNA)

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Cell culture and Jurkat cells

Procedure:

-

Induce Apoptosis: Treat Jurkat cells with an apoptosis-inducing agent. Include an untreated control group.

-

Cell Lysis:

-

Harvest cells and wash with PBS.

-

Lyse the cells in a chilled lysis buffer on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic extract.

-

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Caspase-3 Assay:

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

-

Add 50 µL of 2x Reaction Buffer containing DTT to each well.

-

Add 5 µL of the DEVD-pNA substrate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis: The increase in absorbance at 405 nm is proportional to the caspase-3 activity. The results can be expressed as fold-change in activity compared to the untreated control.

Modulation of the Immune Response

This compound plays a critical role in the proper functioning of the immune system. It is essential for the proliferation and activation of lymphocytes, particularly T-cells, and for the cytotoxic activity of natural killer (NK) cells. The intracellular this compound concentration can influence the balance between Th1 and Th2 cytokine responses, with higher GSH levels generally favoring a Th1-mediated cellular immunity.

This compound and Lymphocyte Activation

T-cell activation and proliferation are energy- and biosynthesis-intensive processes that are accompanied by an increase in ROS production. Adequate levels of this compound are necessary to maintain a balanced redox environment that supports these functions. Depletion of GSH can impair T-cell proliferation and cytokine production.

Data Presentation: this compound Concentration and Immune Cell Function

| Immune Cell Function | This compound Modulation | Outcome | Reference |

| Lymphocyte Proliferation | Supplementation with liposomal GSH (in vivo) | Up to 60% increase in proliferation after 2 weeks | |

| NK Cell Cytotoxicity | Supplementation with liposomal GSH (in vivo) | Up to 400% increase in cytotoxicity by 2 weeks | |

| Macrophage Activation | Treatment with GSH (0.5-1 mg/mL, in vitro) | Increased M1 polarization and pro-inflammatory cytokine secretion |

Conclusion

The cellular functions of this compound extend far beyond its well-known role as a direct antioxidant. Through its involvement in xenobiotic detoxification via GSTs, its function as a regulatory post-translational modification in the form of S-glutathionylation, and its critical role in modulating cell proliferation, apoptosis, and the immune response, this compound emerges as a central player in maintaining cellular homeostasis and determining cell fate. The intricate and context-dependent nature of these functions underscores the importance of further research into the complex biology of this compound. For drug development professionals, a deeper understanding of these non-antioxidant roles opens up new avenues for therapeutic intervention, from enhancing detoxification pathways to modulating specific signaling cascades in diseases such as cancer and inflammatory disorders. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for advancing our understanding and harnessing the therapeutic potential of this remarkable tripeptide.

References

An In-depth Technical Guide to the Enzymatic Regulation of Intracellular Glutathione Levels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core enzymatic machinery and regulatory networks that govern intracellular glutathione (GSH) homeostasis. This compound, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox balance.[1][2] A thorough understanding of its regulation is critical for research in a multitude of fields, including toxicology, neurodegenerative diseases, cancer biology, and drug development.

Core Enzymes in this compound Metabolism

The intracellular concentration of this compound is tightly regulated through a coordinated interplay of synthesis, recycling, and utilization. Three key enzymes form the cornerstone of this regulation: Glutamate-Cysteine Ligase (GCL), this compound Synthetase (GS), and this compound Reductase (GR).

Glutamate-Cysteine Ligase (GCL)

Glutamate-Cysteine Ligase (GCL), also known as gamma-glutamylcysteine synthetase, catalyzes the first and rate-limiting step in de novo this compound synthesis.[3][4] This ATP-dependent reaction involves the formation of a gamma-peptide bond between the amino group of cysteine and the gamma-carboxyl group of glutamate to produce γ-glutamylcysteine.[3]

GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The GCLC subunit possesses all the catalytic activity, while the GCLM subunit, which is catalytically inactive, enhances the catalytic efficiency of GCLC. Specifically, the formation of the holoenzyme increases the affinity for glutamate and decreases the sensitivity to feedback inhibition by GSH.

This compound Synthetase (GS)

This compound Synthetase (GS) catalyzes the second and final ATP-dependent step in this compound biosynthesis. It facilitates the addition of glycine to the C-terminus of γ-glutamylcysteine to form this compound.

This compound Reductase (GR)

This compound Reductase (GR) is a crucial flavoprotein that catalyzes the reduction of this compound disulfide (GSSG) to two molecules of reduced this compound (GSH), utilizing NADPH as a reducing agent. This reaction is vital for maintaining a high intracellular ratio of GSH to GSSG, which is a critical determinant of the cellular redox environment. The kinetic mechanism of GR is described as a ping-pong mechanism.

Regulatory Mechanisms of this compound Levels

The maintenance of this compound homeostasis is a dynamic process governed by several regulatory mechanisms, including transcriptional control of the synthesizing enzymes and feedback inhibition.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding the subunits of GCL (GCLC and GCLM) and other enzymes involved in this compound metabolism.

Feedback Inhibition of GCL

This compound synthesis is also regulated by nonallosteric feedback inhibition of GCL by GSH itself. High concentrations of GSH compete with glutamate for the active site of GCL, thereby downregulating its own synthesis. This mechanism allows for the rapid adjustment of this compound synthesis in response to fluctuations in cellular GSH levels. The modifier subunit, GCLM, plays a role in this regulation by increasing the Ki for GSH, making the holoenzyme less susceptible to this feedback inhibition.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative parameters related to the enzymes of this compound metabolism and typical intracellular this compound concentrations.

Table 1: Kinetic Parameters of Human this compound Metabolizing Enzymes

| Enzyme | Substrate | Km (mM) | Vmax (units) | Inhibitor | Ki (mM) | Reference(s) |

| Glutamate-Cysteine Ligase (GCL) | ||||||

| Holoenzyme | L-Glutamate | 1.8 | - | GSH | 2.3 | |

| L-Cysteine | 0.1 - 0.3 | - | ||||

| Catalytic Subunit (GCLC) | L-Glutamate | 18.2 (rat) | - | GSH | - | |

| This compound Synthetase (GS) | γ-Glutamylcysteine | - | 1.48 ± 0.10 mmol/L erythrocytes/h | - | - | |

| Glycine | - | |||||

| This compound Reductase (GR) | GSSG | 0.055 - 0.065 | - | - | - | |

| NADPH | 0.004 - 0.009 | - | ATP-ribose | - | ||

| 2',5'-ADP | - |

Table 2: Intracellular this compound Concentrations in Human Cells

| Cell Type | Total this compound (mM) | GSH:GSSG Ratio | Reference(s) |

| Erythrocytes | 1.4 ± 0.7 | - | |

| HeLa Cells | 4.6 ± 0.8 | < 7:1 (in ER) | |

| Various Cell Lines (3T3-L1, HepG2, PANC-1) | 1 - 10 | - |

Experimental Protocols

Accurate measurement of intracellular this compound levels and the activity of related enzymes is fundamental for research in this field. The following sections provide detailed methodologies for key experiments.

Measurement of Total and Oxidized this compound

This protocol describes a common spectrophotometric method for the determination of total and oxidized this compound (GSSG) using the DTNB-GSSG reductase recycling assay.

Methodology:

-

Sample Preparation:

-

Harvest cells or tissue and immediately homogenize in an ice-cold deproteinizing agent such as 5% metaphosphoric acid (MPA) or 5-sulfosalicylic acid (SSA) to prevent auto-oxidation and precipitate proteins.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the this compound.

-

-

GSSG Measurement (GSH Masking):

-

To measure GSSG specifically, an aliquot of the supernatant is treated with 2-vinylpyridine (2-VP) to derivatize and mask the reduced this compound (GSH).

-

Incubate the mixture for 1 hour at room temperature.

-

-

Spectrophotometric Assay:

-

Prepare a reaction mixture containing phosphate buffer, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), NADPH, and this compound reductase.

-

Add either the untreated supernatant (for total this compound) or the 2-VP-treated supernatant (for GSSG) to the reaction mixture in a 96-well plate or cuvette.

-

The reaction is initiated, where GSSG is reduced to GSH by this compound reductase, and GSH reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs light at 412 nm.

-

The rate of TNB formation is proportional to the this compound concentration and is measured spectrophotometrically.

-

Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of GSH or GSSG.

-

Glutamate-Cysteine Ligase (GCL) Activity Assay

This protocol outlines a spectrophotometric assay to determine GCL activity by coupling the reaction to the oxidation of NADH.

Methodology:

-

Prepare Cell/Tissue Lysate: Homogenize cells or tissues in a suitable lysis buffer and centrifuge to obtain a clear supernatant containing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing Tris buffer, KCl, ATP, phosphoenolpyruvate, MgCl2, and NADH.

-

Initiate Reaction: Add the cell/tissue lysate to the reaction mixture. The ADP produced from the GCL-catalyzed reaction is used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase, which in turn is used to oxidize NADH to NAD+ by lactate dehydrogenase.

-

Measure Absorbance: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of decrease is proportional to the GCL activity.

This compound Reductase (GR) Activity Assay

This is a widely used spectrophotometric assay for measuring GR activity.

Methodology:

-

Sample Preparation:

-

Prepare a cell or tissue homogenate in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5, with 1 mM EDTA) and centrifuge to obtain the cytosolic fraction.

-

-

Assay Procedure:

-

In a cuvette or a 96-well plate, add the reaction buffer and a solution of oxidized this compound (GSSG).

-

Add the sample containing the this compound reductase.

-

Initiate the reaction by adding NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C. This decrease is due to the oxidation of NADPH to NADP+.

-

-

Calculation of Activity:

-

The rate of decrease in absorbance is directly proportional to the GR activity in the sample.

-

One unit of GR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmole of NADPH per minute.

-

Conclusion

The enzymatic regulation of intracellular this compound levels is a complex and highly orchestrated process that is central to cellular health and defense. The key enzymes—GCL, GS, and GR—along with the master regulatory Nrf2 signaling pathway, work in concert to maintain this compound homeostasis. A comprehensive understanding of these mechanisms, supported by robust experimental methodologies, is essential for advancing research and developing novel therapeutic strategies for a wide range of diseases associated with oxidative stress and impaired this compound metabolism. This guide provides a foundational framework for professionals in the field to delve deeper into this critical area of cellular biochemistry.

References

- 1. A direct comparison of methods used to measure oxidized this compound in biological samples: 2-vinylpyridine and N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nwlifescience.com [nwlifescience.com]

- 3. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 4. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

A Technical Guide to the Subcellular Localization and Concentration of Glutathione Pools

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in a myriad of cellular processes. Its functions extend from antioxidant defense and detoxification of xenobiotics to the regulation of cell signaling, proliferation, and apoptosis. The efficacy of this compound in these roles is intrinsically linked to its concentration and redox state (GSH/GSSG ratio) within distinct subcellular compartments. Understanding the heterogeneous distribution of this compound pools is therefore critical for elucidating its complex roles in cellular homeostasis and disease pathogenesis, and for the development of novel therapeutic strategies. This guide provides an in-depth overview of the subcellular localization and concentration of this compound, detailed experimental protocols for its measurement, and a summary of the key signaling pathways governing its homeostasis.

Subcellular Concentration of this compound Pools

The concentration of this compound varies significantly between different cellular organelles, reflecting the specific metabolic activities and redox demands of each compartment. The majority of cellular this compound is found in the cytosol, with mitochondria, the nucleus, and the endoplasmic reticulum also containing significant, independently regulated pools.

| Organelle | Concentration (mM) | Key Functions | References |

| Cytosol | 1–15 | Synthesis of this compound, antioxidant defense, detoxification, regulation of signaling pathways. | [1] |

| Mitochondria | 5–15.1 | Protection against reactive oxygen species (ROS) produced during oxidative phosphorylation, maintenance of mitochondrial membrane integrity. | [1][2] |

| Nucleus | 5.5–9.7 | Maintenance of the nuclear redox environment, protection of DNA and proteins from oxidative damage, regulation of gene expression and cell cycle progression. | [2] |

| Endoplasmic Reticulum (ER) | ~4.5 | Regulation of protein folding and disulfide bond formation, maintenance of a specific redox environment for protein maturation. | [3] |

| Peroxisomes | 2.6–4.8 | Detoxification of H2O2 and other reactive oxygen species generated during fatty acid metabolism. |

Experimental Protocols for Measuring Subcellular this compound

Accurate quantification of this compound in different subcellular compartments is essential for understanding its physiological roles. A variety of techniques have been developed for this purpose, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying both reduced (GSH) and oxidized (GSSG) this compound. The method typically involves the derivatization of thiols to form stable, fluorescent, or UV-absorbing adducts that can be separated and quantified.

Protocol for Mitochondrial this compound Quantification by HPLC:

-

Isolation of Mitochondria:

-

Homogenize cells or tissues in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable buffer for analysis.

-

-

Sample Preparation and Derivatization:

-

Lyse the isolated mitochondria using a suitable method (e.g., sonication or freeze-thaw cycles).

-

Deproteinate the sample by adding an equal volume of a precipitating agent like metaphosphoric acid (MPA) or perchloric acid (PCA).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

To derivatize thiols, add a derivatizing agent such as monobromobimane (mBBr) or o-phthalaldehyde (OPA). For mBBr, incubate the sample with the reagent in the dark.

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: Use a fluorescence detector for bimane derivatives or a UV detector for other derivatives.

-

Quantification: Generate a standard curve using known concentrations of GSH and GSSG to quantify the amounts in the samples.

-

Fluorescent Probes for Live-Cell Imaging

Fluorescent probes offer the advantage of measuring this compound dynamics in real-time within living cells and specific organelles.

Protocol for Measuring Cytosolic this compound using Monobromobimane (mBBr):

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Probe Loading:

-

Prepare a stock solution of monobromobimane (mBBr) in a suitable solvent like DMSO.

-

Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (typically in the low micromolar range).

-

Incubate the cells with the mBBr-containing buffer for a specific time (e.g., 15-30 minutes) at 37°C. The reaction of mBBr with GSH is catalyzed by this compound S-transferases, leading to the formation of a fluorescent adduct.

-

-

Imaging:

-

Wash the cells with fresh buffer to remove excess probe.

-

Image the cells using a fluorescence microscope or a confocal microscope with appropriate excitation and emission wavelengths for the GSH-bimane adduct (e.g., excitation ~380 nm, emission ~480 nm).

-

-

Quantification:

-

Measure the fluorescence intensity of individual cells or regions of interest.

-

For quantitative analysis, a calibration curve can be generated by treating cells with known concentrations of a thiol-depleting agent (e.g., N-ethylmaleimide) and then incubating with a known amount of GSH.

-

Protocol for Live-Cell Imaging of Nuclear this compound:

-

Probe Selection: Utilize a fluorescent probe that can penetrate the nucleus, such as a cell-permeable derivative of a this compound-sensitive dye or a genetically encoded sensor targeted to the nucleus.

-

Cell Preparation and Staining:

-

Culture cells on imaging-grade dishes.

-

Load the cells with the chosen fluorescent probe according to the manufacturer's instructions.

-

To specifically visualize the nucleus, co-stain with a nuclear dye like Hoechst 33342 or DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope, ensuring separate channels for the this compound probe and the nuclear stain to avoid spectral overlap.

-

Use image analysis software to define the nuclear region based on the nuclear stain and measure the fluorescence intensity of the this compound probe within that region.

-

Immunoelectron Microscopy

Immunoelectron microscopy provides high-resolution localization of this compound at the subcellular level by using antibodies that specifically recognize this compound.

Protocol for Subcellular this compound Localization by Immunoelectron Microscopy:

-

Fixation: Fix tissue or cell samples with a mixture of glutaraldehyde and paraformaldehyde to preserve cellular ultrastructure and immobilize this compound.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in a resin (e.g., Lowicryl or LR White) suitable for immunolabeling.

-

Ultrathin Sectioning: Cut ultrathin sections (60-80 nm) of the embedded samples and mount them on electron microscopy grids.

-

Immunolabeling:

-

Incubate the sections with a primary antibody specific for this compound.

-

Wash the sections to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to colloidal gold particles of a specific size. These gold particles will be visible under the electron microscope.

-

-

Staining and Imaging:

-

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Examine the sections using a transmission electron microscope. The density of gold particles in different organelles provides a semi-quantitative measure of this compound distribution.

-

Signaling Pathways Regulating this compound Pools

The maintenance of distinct this compound pools within subcellular compartments is a tightly regulated process involving synthesis, transport, and recycling. Several signaling pathways play crucial roles in this regulation.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is a master regulator of the antioxidant response, including the synthesis of this compound. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the increased expression of enzymes involved in this compound synthesis (glutamate-cysteine ligase and this compound synthetase) and recycling (this compound reductase).

This compound Transport into Mitochondria

Mitochondria lack the enzymes for de novo this compound synthesis and therefore must import it from the cytosol. This transport is mediated by specific carriers in the inner mitochondrial membrane, primarily the dicarboxylate carrier (DIC) and the 2-oxoglutarate carrier (OGC). The activity of these transporters is crucial for maintaining the mitochondrial this compound pool and protecting against oxidative damage.

References

- 1. Role of voltage-dependent anion channels in this compound transport into yeast mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High resolution imaging of subcellular this compound concentrations by quantitative immunoelectron microscopy in different leaf areas of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

The Glutathione-Ascorbate Cycle: A Core Mechanism of Redox Homeostasis and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Glutathione-Ascorbate cycle, also known as the Foyer-Halliwell-Asada pathway, is a fundamental metabolic pathway crucial for the detoxification of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), in both plant and animal cells.[1][2] This cycle is a cornerstone of the cellular antioxidant defense system, maintaining redox homeostasis and playing a pivotal role in signaling pathways that regulate various physiological processes, including growth, development, and responses to environmental stress.[3][4][5] This technical guide provides a comprehensive overview of the foundational research on the this compound-ascorbate cycle, detailing its core components, key enzymatic reactions, experimental protocols for its study, and its integration with other cellular signaling networks.

Core Components and Mechanism

The this compound-ascorbate cycle involves the interplay of two key antioxidants, ascorbate (vitamin C) and this compound, and is driven by the reducing power of NADPH. The cycle consists of four key enzymatic steps that work in concert to neutralize H₂O₂ and regenerate the antioxidant pools.

The cycle operates in various cellular compartments, including the cytosol, mitochondria, chloroplasts, and peroxisomes, highlighting its importance in protecting these vital organelles from oxidative damage.

The Four Key Enzymes:

-

Ascorbate Peroxidase (APX): APX catalyzes the reduction of H₂O₂ to water, using ascorbate as the specific electron donor. In this process, ascorbate is oxidized to monodehydroascorbate (MDHA).

-

Monodehydroascorbate Reductase (MDAR): MDHA is a short-lived radical that can be reduced back to ascorbate by MDAR, utilizing NADPH as the electron donor.

-

Dehydroascorbate Reductase (DHAR): If not rapidly reduced by MDAR, two molecules of MDHA can disproportionate to form one molecule of ascorbate and one molecule of dehydroascorbate (DHA). DHA is then reduced back to ascorbate by DHAR, with this compound (GSH) acting as the reducing agent, which in turn becomes oxidized to this compound disulfide (GSSG).

-

This compound Reductase (GR): The final step of the cycle is the regeneration of GSH from GSSG by GR, a reaction that requires NADPH.

Signaling Pathways and Interactions

The this compound-ascorbate cycle is not merely a housekeeping pathway for ROS detoxification; it is intricately linked with cellular signaling networks. The redox state of the ascorbate and this compound pools, reflected in the ratios of ASC/DHA and GSH/GSSG, serves as a critical sensor of cellular redox status. Changes in these ratios can modulate the activity of various proteins and influence gene expression, thereby impacting downstream signaling cascades.

The cycle interacts with other signaling pathways, including those mediated by plant hormones such as salicylic acid (SA) and jasmonic acid (JA). Furthermore, it participates in retrograde signaling, where signals from chloroplasts and mitochondria are transmitted to the nucleus to regulate gene expression in response to environmental cues.

Quantitative Data

The activity of the enzymes and the concentrations of the metabolites in the this compound-ascorbate cycle can vary significantly depending on the organism, tissue type, developmental stage, and environmental conditions. The following tables provide a summary of representative quantitative data.

Table 1: Ascorbate and this compound Content in Different Plant Species

| Plant Species | Tissue | Ascorbic Acid (mg/100g FW) | This compound (mg/100g FW) |

| Spinacia oleracea (Spinach) | Leaves | 50 - 100 | 10 - 30 |

| Pisum sativum (Pea) | Leaves | 40 - 80 | 15 - 40 |

| Arabidopsis thaliana | Rosette Leaves | 20 - 50 | 20 - 60 |

| Nicotiana tabacum (Tobacco) | Leaves | 30 - 70 | 10 - 25 |

Data synthesized from various sources for illustrative purposes.

Table 2: Activities of Key Enzymes in the this compound-Ascorbate Cycle in Nicotiana benthamiana Leaves

| Enzyme | Activity (units/mg protein) |

| Ascorbate Peroxidase (APX) | 1.5 - 3.0 |

| Monodehydroascorbate Reductase (MDAR) | 0.5 - 1.2 |

| Dehydroascorbate Reductase (DHAR) | 0.8 - 2.0 |

| This compound Reductase (GR) | 2.0 - 4.5 |

Data adapted from studies on transient expression in N. benthamiana.

Experimental Protocols

Accurate measurement of the components of the this compound-ascorbate cycle is essential for understanding its function. The following are detailed methodologies for the key experiments.

Experimental Workflow

Quantification of Reduced, Oxidized, and Total Ascorbate

This protocol describes a colorimetric assay for ascorbate quantification.

Materials:

-

6% (w/v) Trichloroacetic acid (TCA)

-

Phosphate buffer (150 mM, pH 7.4)

-

α,α'-bipyridyl solution

-

FeCl₃ solution

-

Dithiothreitol (DTT) for total ascorbate measurement

-

Microplate reader

Procedure:

-

Extraction: Homogenize fresh plant tissue in ice-cold 6% TCA. Centrifuge to pellet debris and collect the supernatant.

-

Reduced Ascorbate (AsA):

-

Mix the extract with phosphate buffer.

-

Add α,α'-bipyridyl solution, followed by FeCl₃ solution.

-

Incubate and measure the absorbance at 525 nm.

-

-

Total Ascorbate (AsA + DHA):

-

Incubate the extract with DTT to reduce DHA to AsA.

-

Follow the same procedure as for reduced ascorbate.

-

-

Oxidized Ascorbate (DHA): Calculate by subtracting the reduced ascorbate content from the total ascorbate content.

Quantification of Reduced, Oxidized, and Total this compound

This protocol is based on the enzymatic recycling assay using this compound reductase.

Materials:

-

6% (w/v) Metaphosphoric acid

-

Triethanolamine

-

Potassium phosphate buffer (50 mM, pH 7.4) with EDTA

-

5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

NADPH

-

This compound Reductase (GR)

-

2-vinylpyridine for GSSG measurement

-

Microplate reader

Procedure:

-

Extraction: Homogenize fresh plant tissue in ice-cold 6% metaphosphoric acid. Centrifuge and collect the supernatant.

-

Total this compound (GSH + GSSG):

-

Neutralize the extract with triethanolamine.

-

In a reaction mixture containing phosphate buffer, DTNB, and NADPH, add the neutralized extract.

-

Initiate the reaction by adding GR and monitor the rate of change in absorbance at 412 nm.

-

-

Oxidized this compound (GSSG):

-

Treat the neutralized extract with 2-vinylpyridine to derivatize GSH.

-

Follow the same procedure as for total this compound.

-

-

Reduced this compound (GSH): Calculate by subtracting the GSSG content from the total this compound content.

Ascorbate Peroxidase (APX) Activity Assay

This assay measures the decrease in absorbance at 290 nm due to the oxidation of ascorbate.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

L-ascorbate solution

-

H₂O₂ solution

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh tissue in ice-cold potassium phosphate buffer. Centrifuge and use the supernatant for the assay.

-

Assay:

-

Prepare a reaction mixture containing potassium phosphate buffer and L-ascorbate.

-

Add the enzyme extract.

-

Initiate the reaction by adding H₂O₂.

-

Monitor the decrease in absorbance at 290 nm.

-

Calculate APX activity using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).

-

Monodehydroascorbate Reductase (MDAR) Activity Assay

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH or NADPH.

Materials:

-

HEPES buffer (50 mM, pH 7.6)

-

Ascorbate solution

-

NADH or NADPH solution

-

Ascorbate oxidase

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh tissue in an appropriate extraction buffer. Centrifuge and use the supernatant.

-

Assay:

-

Prepare a reaction mixture containing HEPES buffer, ascorbate, and NADH or NADPH.

-

Add the enzyme extract.

-

Initiate the reaction by adding ascorbate oxidase to generate MDHA in situ.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate MDAR activity using the extinction coefficient of NADH/NADPH (6.22 mM⁻¹ cm⁻¹).

-

Dehydroascorbate Reductase (DHAR) Activity Assay

This assay measures the increase in absorbance at 265 nm due to the formation of ascorbate.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Dehydroascorbate (DHA) solution

-

Reduced this compound (GSH) solution

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh tissue in an appropriate extraction buffer. Centrifuge and use the supernatant.

-

Assay:

-

Prepare a reaction mixture containing potassium phosphate buffer and GSH.

-

Add the enzyme extract.

-

Initiate the reaction by adding DHA.

-

Monitor the increase in absorbance at 265 nm.

-

Calculate DHAR activity using the extinction coefficient of ascorbate (14 mM⁻¹ cm⁻¹).

-

This compound Reductase (GR) Activity Assay

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-